Human 17β-HSD1 vs. 17β-HSD2 Dual Inhibition Potency Profile
The compound demonstrates equipotent inhibition of both human 17β-HSD1 and human 17β-HSD2, with identical IC50 values, a profile not observed for standard selective inhibitors. In contrast, the comparator 17beta-HSD1-IN-1 (CAS 2760791-96-4) displays an IC50 of 5.6 nM for 17β-HSD1 but a substantially weaker IC50 of 3155 nM for 17β-HSD2, a 563-fold selectivity window .
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Human 17β-HSD1: 1.20 nM; Human 17β-HSD2: 1.20 nM |
| Comparator Or Baseline | 17beta-HSD1-IN-1: Human 17β-HSD1 IC50 = 5.6 nM; Human 17β-HSD2 IC50 = 3155 nM |
| Quantified Difference | Target compound is 4.7-fold more potent on 17β-HSD1 and 2629-fold more potent on 17β-HSD2 relative to the selective comparator. |
| Conditions | Human placental cytosolic fraction (17β-HSD1) and microsomal fraction (17β-HSD2) using [3H]-E1 or [3H]-E2 substrates in the presence of NAD+ analyzed by radio-HPLC. |
Why This Matters
The unique equipotent dual-inhibition profile allows a user to simultaneously block both the reductive and oxidative arms of estrogen metabolism in a single compound, which is impossible with highly selective agents.
